1,2,3-Trifluoro-4-nitrobenzene
Overview
Description
2,3,4-Trifluoronitrobenzene is a fluoronitrobenzene and its biotransformation under methanogenic conditions has been studied by semicontinuous and batch tests. 2,3,4-Trifluoronitrobenzene is an important pharmaceutical intermediate.
Scientific Research Applications
Synthesis and Structural Investigation
1,2,3-Trifluoro-4-nitrobenzene is utilized in the synthesis and structural investigation of electron-rich nitroaromatics. These derivatives undergo nucleophilic aromatic substitution with a high degree of regiochemical control. The nitro group in these structures serves as a structural probe, revealing the extent of electron donation from amine substituents. This is evidenced by variations in Ar–NO2 distance and N–O bond distance, indicating the impact of delocalization of electron density (White et al., 2019).
Dissociative Electron Attachment
In the study of temporary anion states and dissociative electron attachment, derivatives of nitrobenzene, including this compound, are investigated through electron transmission spectroscopy. These studies help in understanding the behavior of long-lived negative ions formed by these compounds, further contributing to the knowledge of electron attachment energies and autodetachment lifetimes (Asfandiarov et al., 2007).
Development of Fluorine-Containing Derivatives
Research into creating new fluorine-containing derivatives of nitrobenzenes, including this compound, has been conducted. These studies involve nucleophilic substitution reactions and the introduction of various electron-withdrawing substituents, leading to potential applications in synthetic chemistry and materials science (Sipyagin et al., 2004).
Insights into Photophysics and Photochemistry
This compound contributes to understanding the complex photophysics and photochemistry of nitroaromatic compounds. Studies on nitrobenzene have characterized decay paths after UV absorption, helping to explain properties like fluorescence and phosphorescence emission, and providing insights into photochemical reactions such as photoisomerization (Giussani & Worth, 2017).
Electrochemical Studies
Electrochemical studies involving nitrobenzene derivatives, including this compound, focus on understanding their reduction processes. For example, research on the electrochemical reduction of nitrobenzene in ionic liquids explores the mechanistic aspects of this reduction, which is crucial for various industrial and environmental applications (Silvester et al., 2006).
Metal–Organic Frameworks for Sensing
This compound is instrumental in developing metal–organic frameworks for sensing applications. These frameworks can selectively sense nitroaromatic compounds, including nitrobenzene derivatives, due to their strong photoluminescence emission and the quenching mechanism influenced by electron-deficient nitroaromatic compounds (Tian et al., 2014).
Catalytic Reactions
Studies on palladium-catalyzed reactions involving fluorinated nitrobenzene derivatives, like this compound, contribute to understanding the reactivity and regioselectivity in catalytic processes. These reactions offer synthetic routes to polyfluorinated nitrobenzene systems and provide insights into the interactions between the nitro group and nucleophilic catalysts (Cargill et al., 2010).
Grafting on Surfaces
The binding of nitrobenzene molecules, including this compound, on surfaces like Si(1 1 1)-H, has been investigated using techniques like infrared spectroscopic ellipsometry. This research aids in understanding the grafting process and the formation of specific IR absorption bands, crucial for developing surface-modified materials and sensors (Rappich & Hinrichs, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a starting reagent in the synthesis of certain pharmaceuticals , suggesting that its targets could be related to the mechanisms of these drugs.
Mode of Action
The exact mode of action of 1,2,3-Trifluoro-4-nitrobenzene is not well-documented. As a chemical intermediate, it likely undergoes further reactions to form active compounds with specific modes of action. For instance, it’s used in the synthesis of ofloxacin , a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Biochemical Pathways
Given its use in the synthesis of fluoroquinolone antibiotics , it may indirectly influence pathways related to bacterial DNA replication and repair.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.1 , which could influence its distribution and bioavailability.
Result of Action
As an intermediate in drug synthesis , its effects are likely seen in the activity of the final product, such as the antibacterial action of ofloxacin.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s typically stored in a dry room temperature environment .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a useful research chemical
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
1,2,3-trifluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCACZWMYGILNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227889 | |
Record name | 1,2,3-Trifluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-69-7 | |
Record name | 1,2,3-Trifluoro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trifluoro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trifluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trifluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-TRIFLUORO-4-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKN86LZ8MM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthesis routes for 1,2,3-trifluoro-4-nitrobenzene?
A1: Two main synthetic pathways are reported for producing this compound:
- From 1,2,3-trichlorobenzene: This method involves nitration and subsequent fluorination of 1,2,3-trichlorobenzene. While offering simplicity and ease of operation, it yields a product purity exceeding 99% with a 60% yield. []
- From 2,6-dichloroaniline: This route involves a four-step process: diazonium salt formation, decomposition to 2,6-dichloro-fluorobenzene, nitration, and final fluorination using potassium fluoride and 18-crown-6 as a catalyst. This method achieves a higher overall yield of 47.9% and a purity of 99%. []
Q2: Has this compound been explored for catalytic applications?
A: Yes, research indicates that this compound functions as a catalyst in specific aerobic oxidation reactions. It effectively catalyzes the conversion of various aromatic compounds with oxygen-functionalized benzylic carbons, such as methyl aryl ketones, benzaldehydes, benzylic alcohols, and mandelic acid, into their corresponding aromatic carboxylic acids. [] This catalytic activity is attributed to the electron-deficient nature of the nitroarene, enabling single electron transfer processes. This method offers a more environmentally friendly alternative to traditional oxidation methods, as it utilizes molecular oxygen as the terminal oxidant and requires only 5-10 mol% of the catalyst. []
Q3: Are there alternative compounds with similar structures and applications to this compound?
A: Research suggests that other electron-deficient nitroarenes, like 1,3-dinitrobenzene and 2,4-difluoro-1-nitrobenzene, can also act as catalysts in aerobic oxidation reactions similar to this compound. [] Comparing these compounds' catalytic activities, costs, and environmental impacts could guide the selection of the most suitable catalyst for specific applications.
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